molecular formula C16H18N2O5S2 B2596790 Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate CAS No. 922982-36-3

Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate

Cat. No.: B2596790
CAS No.: 922982-36-3
M. Wt: 382.45
InChI Key: ZEIVKIHSBKXDQP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenylsulfonyl group, a butanamido group, and an ethyl ester group attached to the thiazole ring.

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate” is not mentioned, thiazoles and their derivatives have been found to exhibit a wide range of biological activities. They can bind to tubulin and subsequently inhibit its polymerization .

Future Directions

Thiazoles and their derivatives have shown promising biological activities, suggesting their potential for further evaluation and development as therapeutic agents .

Preparation Methods

The synthesis of ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Attachment of the Butanamido Group: The butanamido group can be introduced through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Chemical Reactions Analysis

Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Comparison with Similar Compounds

Ethyl 2-(4-(phenylsulfonyl)butanamido)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

ethyl 2-[4-(benzenesulfonyl)butanoylamino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-2-23-15(20)13-11-24-16(17-13)18-14(19)9-6-10-25(21,22)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIVKIHSBKXDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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